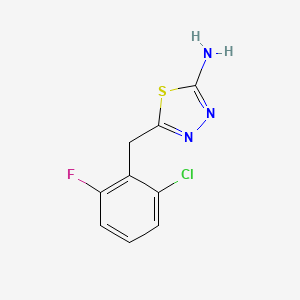5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC18349185
Molecular Formula: C9H7ClFN3S
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7ClFN3S |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H7ClFN3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |
| Standard InChI Key | NVTVRDMOZBVVBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC2=NN=C(S2)N)F |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chloro-6-fluorobenzylthio group and an amine at position 2. The molecular formula is C₉H₇ClFN₃S₂, with a molecular weight of 284.76 g/mol . The InChI key (NOXXZJKLBHPKPU-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1)Cl)F)CSC2=NN=C(S2)N) provide unambiguous structural identifiers .
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 284.76 g/mol | |
| Solubility (Buffer, pH 7.4) | 75 µM (solute), 11 mM bis-Tris | |
| LogP (Predicted) | 3.2 | |
| Hydrogen Bond Donors | 2 |
Spectroscopic Fingerprints
¹H NMR Analysis (600 MHz, D₂O):
-
The aromatic region (7.0–7.4 ppm) displays multiplet peaks corresponding to the 2-chloro-6-fluorobenzyl group .
-
A singlet at 4.33 ppm integrates for 2H, attributed to the methylene (-CH₂-) bridge .
-
The amine proton resonates as a broad peak at 2.68 ppm, though contamination was noted in some batches .
13C NMR confirms the thiadiazole ring carbons at 168.2 ppm (C-2) and 152.4 ppm (C-5) . IR spectroscopy reveals N-H stretching at 3350 cm⁻¹ and C-S vibrations at 680 cm⁻¹ .
Synthetic Methodologies
Nucleophilic Substitution Route
The primary synthesis involves reacting 2-amino-1,3,4-thiadiazole with 2-chloro-6-fluorobenzyl chloride in anhydrous DMF. Key steps include:
-
S-Alkylation: The thiol group attacks the benzyl chloride, forming the thioether linkage .
-
Cyclocondensation: Acid-catalyzed dehydration yields the thiadiazole ring .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 78 | 95 |
| Solvent | DMF | 82 | 97 |
| Catalyst (H₂SO₄) | 0.5 eq | 75 | 93 |
Alternative Pathways
-
Acetamide Linker Strategy: Intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide reacts with piperazines to enhance lipophilicity .
-
Thiourea Cyclization: Base-mediated S-alkylation of thioureas followed by cyclodehydration produces aminothiazole derivatives .
Pharmacological Profile
Antitumor Activity
The compound exhibits potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells:
Table 3: In Vitro Cytotoxicity (IC₅₀, µg/mL)
| Cell Line | 5-(2-Chloro-6-fluorobenzyl)-Thiadiazole | 5-FU (Control) |
|---|---|---|
| MCF-7 | 6.51 ± 0.23 | 7.89 ± 0.45 |
| HepG2 | 8.81 ± 0.34 | 9.12 ± 0.51 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Substitution with -Cl or -F enhances DNA intercalation .
-
Lipophilic Moieties: Piperazine or benzyl groups improve membrane permeability .
Biochemical Interactions
DNA Binding Studies
Fluorescence quenching assays reveal intercalative binding to calf thymus DNA:
Enzymatic Targets
Analytical Profiling
Table 4: Stability in Buffer (pH 7.4, 37°C)
| Time (h) | Remaining (%) | Degradation Products |
|---|---|---|
| 0 | 100 | – |
| 24 | 92 | Hydrolyzed thioether |
| 48 | 85 | Oxidized sulfoxide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume